molecular formula C10H9NO3 B8768933 Ethyl furo[2,3-b]pyridine-5-carboxylate

Ethyl furo[2,3-b]pyridine-5-carboxylate

货号: B8768933
分子量: 191.18 g/mol
InChI 键: FHMOWHPQFKIVAC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl furo[2,3-b]pyridine-5-carboxylate is a fused heterocyclic compound featuring a furan ring annulated to a pyridine core, with an ester functional group at the 5-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The compound is synthesized via a palladium-catalyzed coupling strategy, as reported by Houpis et al. . Starting from ethyl 6-hydroxynicotinate, the synthesis involves iodination at the 5-position, trimethylsilylacetylene coupling, and subsequent cyclization to form the fused furopyridine ring system. This methodology highlights the compound’s accessibility through modern catalytic techniques, enabling further functionalization for drug discovery applications.

属性

分子式

C10H9NO3

分子量

191.18 g/mol

IUPAC 名称

ethyl furo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)8-5-7-3-4-14-9(7)11-6-8/h3-6H,2H2,1H3

InChI 键

FHMOWHPQFKIVAC-UHFFFAOYSA-N

规范 SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CO2

产品来源

United States

相似化合物的比较

Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridine analogs replace the furan oxygen with sulfur, altering electronic properties and bioavailability. For example:

  • Ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate (9a-d): Synthesized via Pd(OAc)₂-catalyzed amination of a 2-chloro precursor with aromatic amines . The sulfur atom enhances π-acidity, influencing reactivity in cross-coupling reactions.
  • Ethyl 4-(4-cyano-4-methylpiperidin-1-yl)thieno[2,3-b]pyridine-5-carboxylate: Features a piperidine substituent introduced via nucleophilic aromatic substitution, demonstrating versatility in functionalization .

Key Differences :

  • Reduced hydrogen-bonding capacity compared to the furo analog may impact target binding.

Pyrrolo[2,3-b]pyridine Derivatives

Pyrrolo analogs, such as ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate , replace the furan with a pyrrole ring, introducing a basic nitrogen. This modification is exploited in kinase inhibitors (e.g., ATI-1777), where the pyrrolo nitrogen participates in hydrogen bonding with target proteins .

Key Differences :

  • Pyrrolo derivatives exhibit basicity (pKa ~5–7) absent in furo/thieno analogs, influencing solubility and pharmacokinetics.
  • The NH group in pyrrolo systems enables additional derivatization, such as alkylation or acylation .

Substituent-Driven Comparisons

Ester Group Modifications

  • Ethyl 4-hydroxy-2-(((5-(4-morpholinylmethyl)-2-oxo-1,3-oxazolidin-3-yl)imino)methyl)furo[2,3-b]pyridine-5-carboxylate (CAS 6599-84-4): Incorporates a morpholine-oxazolidinone side chain, enhancing hydrogen-bond donor/acceptor capacity . This contrasts with the simpler ester in the parent compound, which prioritizes metabolic stability.

Nitro and Amino Substituents

  • Ethyl 2-chloro-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate (8): The nitro group at C3 increases electrophilicity, facilitating Pd-catalyzed amination . In contrast, amino-substituted analogs (e.g., ethyl 4-amino-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate) show improved solubility and are explored for CNS activity .

准备方法

Stepwise Reaction Mechanism

The process begins with esterification of 2,5-dichloronicotinic acid (11 ) using ethanol and sulfuric acid, yielding ethyl 2,5-dichloronicotinate (12 ) at 95% efficiency. Subsequent deprotonation of ethyl 2-hydroxyacetate (13 ) with sodium hydride generates a nucleophilic alkoxide, which attacks the electron-deficient C2 position of 12 . Cyclization via intramolecular ester enolate formation produces the fused furopyridine core (14 ), isolated as this compound in 88% yield.

Table 1: Initial Two-Step Synthesis of this compound

StepReactionReagents/ConditionsYield
1EsterificationH₂SO₄, EtOH, 80°C, 16 h95%
2SNAr-CyclizationNaH, THF, 0–70°C, 3 h88%

Optimized Gram-Scale Synthesis

O’Byrne et al. (2020) redesigned the classical route to address scalability and purification challenges. Their revised method substitutes ethyl esters with tert-butyl counterparts to streamline hydrolysis and decarboxylation, though the ethyl ester variant remains pivotal for direct access to the target compound.

tert-Butyl Ester Intermediate Strategy

Replacing ethyl with tert-butyl esters mitigates side reactions during basic hydrolysis. For instance, tert-butyl 2,5-dichloronicotinate (16 ) reacts with tert-butyl 2-hydroxyacetate (17 ) under analogous SNAr conditions, affording the tert-butyl-protected furopyridine (18 ) in 86% yield. Subsequent cleavage with trifluoroacetic acid (TFA) removes the tert-butyl group, but this step is omitted for ethyl ester retention.

Table 2: Comparative Yields of Ethyl vs. tert-Butyl Ester Routes

Ester TypeSNAr-Cyclization YieldHydrolysis Efficiency
Ethyl88%≤46% (under KOH/EtOH)
tert-Butyl86%89% (TFA-mediated)

Critical Analysis of Hydrolysis and Decarboxylation Challenges

Early attempts to hydrolyze the ethyl ester (14 ) to the carboxylic acid encountered severe inefficiencies (<10% yield under KOH/EtOH). Computational modeling suggests chelation between the deprotonated hydroxyacetate intermediate and metal ions (e.g., K⁺) forms a stable six-membered ring, hindering nucleophilic attack on the ester carbonyl. This explains the superiority of tert-butyl esters, where steric bulk prevents chelation.

Experimental Protocols and Reproducibility

Step-by-Step Procedure for this compound

  • Esterification of 2,5-Dichloronicotinic Acid :
    Combine 2,5-dichloronicotinic acid (10 mmol), ethanol (50 mL), and concentrated H₂SO₄ (1 mL). Reflux at 80°C for 16 h. Quench with ice water, extract with dichloromethane, and purify via distillation to isolate ethyl 2,5-dichloronicotinate (95% yield).

  • SNAr-Cyclization :
    Add ethyl 2-hydroxyacetate (11 mmol) to a suspension of NaH (3.5 eq) in THF at 0°C. Stir for 30 min, then add ethyl 2,5-dichloronicotinate (10 mmol). Warm to 70°C over 3 h, quench with NH₄Cl, and extract with EtOAc. Concentrate under vacuum to obtain this compound as a pale yellow solid (88% yield) .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl furo[2,3-b]pyridine-5-carboxylate, and how can reaction conditions be tailored to improve yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, replacing a halogen atom (e.g., chlorine) at the 2-position with aryloxy or arylthio groups under basic conditions (K₂CO₃ in acetonitrile at 65–70°C) yields derivatives in 5–6 hours . Microwave-assisted [3+3] annulation can also enhance efficiency for fused tricyclic analogs . Yield optimization requires controlling stoichiometry, solvent polarity, and catalyst loading. Post-synthesis purification via recrystallization (e.g., CH₂Cl₂/EtOH) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Comprehensive characterization involves:

  • ¹H/¹³C NMR : To confirm substituent positions and ester group integrity. DEPT and 2D NMR (e.g., HSQC, COSY) resolve overlapping signals in fused-ring systems .
  • HRMS : Validates molecular formula and detects isotopic patterns (e.g., iodine in derivatives) .
  • FTIR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (NO₂ at ~1520 cm⁻¹) .

Q. How is initial cytotoxicity screening conducted for this compound, and what cell lines are prioritized?

  • Methodological Answer : Cytotoxicity is assessed using the MTT assay on leukemia cell lines (e.g., CCRF-CEM and multidrug-resistant CEM/ADR5000). IC₅₀ values are calculated from dose-response curves (0.1–100 µM range). For example, derivatives with phenol moieties exhibit IC₅₀ values of 2.58–4.49 µM, indicating potent activity .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) in this compound derivatives?

  • Methodological Answer : SAR studies focus on:

  • Substituent Effects : Electron-withdrawing groups (e.g., NO₂) at the 3-position enhance cytotoxicity by stabilizing the enolate intermediate .
  • Ring Modifications : Replacing the furan oxygen with sulfur (thieno analogs) alters metabolic stability but reduces potency against resistant cell lines .
  • Data Analysis : Comparative IC₅₀ tables and molecular docking (e.g., AutoDock Vina) correlate structural features with target binding (e.g., JAK3 or DNA topoisomerases) .

Q. How can mechanistic studies resolve contradictions in cytotoxicity data between sensitive and multidrug-resistant cell lines?

  • Methodological Answer : Mechanistic discrepancies are investigated via:

  • ABC Transporter Inhibition : Calcein-AM assays quantify P-glycoprotein (P-gp) inhibition to assess efflux pump evasion .
  • Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays determine if cell death is caspase-dependent .
  • Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., BCL-2, TP53) in resistant vs. sensitive cells treated with derivatives .

Q. What computational methods are used to predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimates logP, bioavailability, and CYP450 interactions. For example, ester groups improve membrane permeability but may increase hydrolysis rates .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model ligand-receptor binding stability over 100 ns trajectories, identifying key hydrogen bonds with therapeutic targets .

Q. How are in vivo efficacy and toxicity profiles evaluated for lead compounds derived from this scaffold?

  • Methodological Answer :

  • Xenograft Models : Nude mice implanted with CCRF-CEM tumors are dosed orally (10–50 mg/kg/day) for 21 days. Tumor volume reduction ≥50% indicates efficacy .
  • Toxicokinetics : Plasma samples analyzed via LC-MS/MS measure Cₘₐₓ and AUC. Histopathology (liver/kidney sections) assesses organ toxicity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。